Superior Electron Mobility of BCP Compared to Simpler Phenanthroline Derivatives for OLEDs
Based on density functional theory (DFT) calculations, bathocuproine (BCP) exhibits a calculated electron mobility of 1.79 × 10⁻² cm²/(V·s), which is over 26 times higher than that of the simplest analog, o-phenanthroline, which has a calculated mobility of 6.79 × 10⁻⁴ cm²/(V·s) [1]. This significant difference is attributed to the combined effect of the methyl and phenyl substituents on BCP's molecular packing and electronic structure [1].
| Evidence Dimension | Calculated Electron Mobility |
|---|---|
| Target Compound Data | 1.79 × 10⁻² cm²/(V·s) |
| Comparator Or Baseline | o-phenanthroline: 6.79 × 10⁻⁴ cm²/(V·s) |
| Quantified Difference | 26.4-fold higher for BCP |
| Conditions | Density Functional Theory (DFT) and incoherent transport model calculations. |
Why This Matters
Higher electron mobility in an electron transport layer (ETL) or hole-blocking layer (HBL) directly correlates with lower operating voltage and higher power efficiency in OLED devices, making BCP a performance-critical material.
- [1] Yin, S., Yi, Y., Li, Q., Shuai, Z., & Wang, Y. (2008). Theoretical Characterization of a Typical Hole/Exciton-Blocking Material Bathocuproine and Its Analogues. The Journal of Physical Chemistry A, 112(38), 9097–9103. View Source
